molecular formula C12H10N2O3 B14184644 Methyl 4-(1-oxo-1lambda~5~-pyrazin-2-yl)benzoate CAS No. 922525-10-8

Methyl 4-(1-oxo-1lambda~5~-pyrazin-2-yl)benzoate

Cat. No.: B14184644
CAS No.: 922525-10-8
M. Wt: 230.22 g/mol
InChI Key: OHOHPIBZLHSTHW-UHFFFAOYSA-N
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Description

Methyl 4-(1-oxo-1lambda~5~-pyrazin-2-yl)benzoate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-oxo-1lambda~5~-pyrazin-2-yl)benzoate typically involves the reaction of pyrazine derivatives with benzoic acid esters. One common method includes the use of pyrazine-2-carboxylic acid, which is reacted with methyl 4-bromobenzoate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-oxo-1lambda~5~-pyrazin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoates and pyrazine derivatives.

Scientific Research Applications

Methyl 4-(1-oxo-1lambda~5~-pyrazin-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-oxo-1lambda~5~-pyrazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-isopropyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate: Similar structure but with an isopropyl group instead of the oxo group.

    Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate: Contains a pyrazolo[1,5-a]pyrazine ring instead of the pyrazine ring.

Uniqueness

Methyl 4-(1-oxo-1lambda~5~-pyrazin-2-yl)benzoate is unique due to its specific combination of a pyrazine ring and a benzoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

922525-10-8

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 4-(1-oxidopyrazin-1-ium-2-yl)benzoate

InChI

InChI=1S/C12H10N2O3/c1-17-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14(11)16/h2-8H,1H3

InChI Key

OHOHPIBZLHSTHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-]

Origin of Product

United States

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